molecular formula C11H15FO7 B12851252 (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12851252
M. Wt: 278.23 g/mol
InChI Key: IGPCFBUVMRSQIV-YTWAJWBKSA-N
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Description

(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate is a fluorinated derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the fluorination of a suitable precursor, followed by acetylation. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the tetrahydropyran ring. The resulting fluorinated intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The acetate groups may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate: A similar compound with an additional acetoxymethyl group.

    (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a hydroxysulfanyl group instead of fluorine

Uniqueness

The presence of the fluorine atom in (2R,3R,4S,5R)-2-Fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate imparts unique chemical properties, such as increased stability and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H15FO7

Molecular Weight

278.23 g/mol

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-fluorooxan-3-yl] acetate

InChI

InChI=1S/C11H15FO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1

InChI Key

IGPCFBUVMRSQIV-YTWAJWBKSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)F

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)F

Origin of Product

United States

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